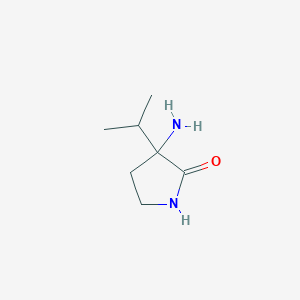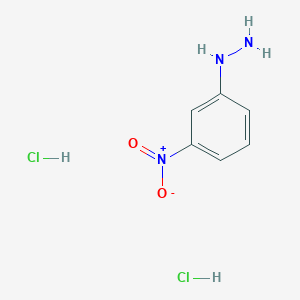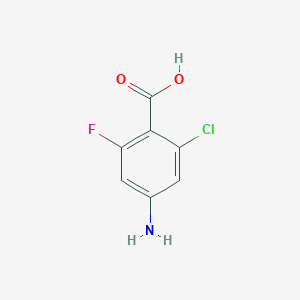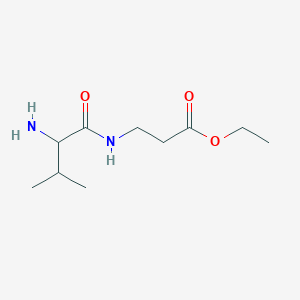
tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate moiety attached to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Carbamate Formation: The final step involves the reaction of the brominated quinazolinone with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazolinone derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
- Substituted quinazolinone derivatives
- Reduced quinazolinone alcohols
- Oxidized quinazolinone derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is used as an intermediate in the synthesis of various quinazolinone-based compounds. These compounds are valuable in medicinal chemistry for the development of new drugs with potential therapeutic applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Medicine: Quinazolinone derivatives, including this compound, are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound can be used as a building block in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Wirkmechanismus
The exact mechanism of action of tert-butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is not well-documented. quinazolinone derivatives are known to exert their effects through various molecular targets and pathways. These may include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: Some quinazolinone derivatives can intercalate into DNA, affecting DNA replication and transcription.
Modulation of Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
Uniqueness: tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is unique due to the presence of the bromine atom at the 7-position of the quinazolinone core, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.
Eigenschaften
Molekularformel |
C13H14BrN3O3 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-5-4-7(14)6-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
YKEIUZFIFKCEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)




![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)



![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)



![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
